1-but-3-én-1-yl-4-iodopyrazole

Vue d'ensemble

Description

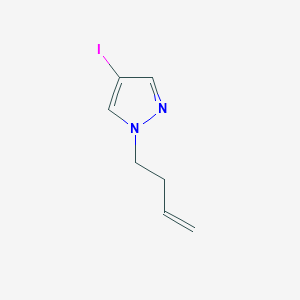

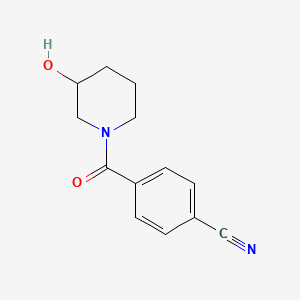

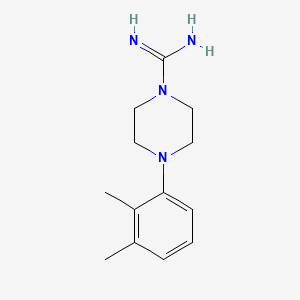

The compound “1-(but-3-en-1-yl)-4-iodo-1H-pyrazole” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted at the 4-position with an iodine atom and at the 1-position with a but-3-en-1-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by substitution at the appropriate positions. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazine . The but-3-en-1-yl group could potentially be introduced through a reaction with a suitable but-3-en-1-yl reagent . The iodine could be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the iodine atom and the but-3-en-1-yl group attached at the 4 and 1 positions, respectively .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The presence of the iodine atom makes it a potential site for nucleophilic substitution reactions . The but-3-en-1-yl group contains a carbon-carbon double bond, which could potentially undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the iodine atom would likely make it relatively heavy and possibly increase its boiling point compared to similar compounds without halogens .Applications De Recherche Scientifique

Intermédiaire pour la synthèse de composés biologiquement actifs

Le 4-iodopyrazole, un composé structurellement similaire au 1-but-3-én-1-yl-4-iodopyrazole, est connu pour être un intermédiaire précieux pour la synthèse de composés biologiquement actifs . Il subit une iodation en présence d'iode et d'hydroxyde d'ammonium pour donner du 3,4-di-iodo- et du 3,4,5-tri-iodo-pyrazole .

Inhibition des enzymes inflammatoires

Induction de l'apoptose dans les cellules cancéreuses

Réduction de l'inflammation

Activité antimicrobienne

Applications thérapeutiques potentielles

Mécanisme D'action

Target of Action

The primary targets of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1A, 1B, and 1C in humans and Mycocyclosin synthase in Mycobacterium tuberculosis . Alcohol dehydrogenases play a crucial role in the metabolism of alcohols in humans. Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic peptide, in Mycobacterium tuberculosis .

Mode of Action

1-(but-3-en-1-yl)-4-iodo-1H-pyrazole interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of alcohol dehydrogenases, thereby affecting the metabolism of alcohols in humans . It also inhibits the activity of Mycocyclosin synthase, thereby affecting the biosynthesis of mycocyclosin in Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the alcohol metabolism pathway in humans by inhibiting the activity of alcohol dehydrogenases . It also affects the mycocyclosin biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the activity of Mycocyclosin synthase .

Result of Action

The inhibition of alcohol dehydrogenases by 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole can affect the metabolism of alcohols in humans . The inhibition of Mycocyclosin synthase can affect the biosynthesis of mycocyclosin in Mycobacterium tuberculosis .

Orientations Futures

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole remains stable under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antimicrobial activities without significant adverse effects . At higher doses, 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

1-(But-3-en-1-yl)-4-iodo-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . The metabolic pathways of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole also involve interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation . Understanding these pathways is essential for optimizing the therapeutic potential of this compound.

Transport and Distribution

The transport and distribution of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole accumulates in specific cellular compartments, where it exerts its effects . The distribution of this compound within tissues also influences its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole is a key factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole may localize to the mitochondria, where it can influence cellular metabolism and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

1-but-3-enyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOZXGTZNTUWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1490486.png)

![1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1490493.png)

![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)

![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)

![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)

![N-[(2,4-dichlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1490509.png)